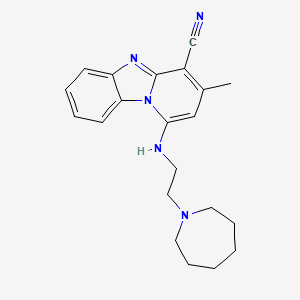

1-((2-(1-Azepanyl)ethyl)amino)-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile

Description

Properties

IUPAC Name |

1-[2-(azepan-1-yl)ethylamino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5/c1-16-14-20(23-10-13-25-11-6-2-3-7-12-25)26-19-9-5-4-8-18(19)24-21(26)17(16)15-22/h4-5,8-9,14,23H,2-3,6-7,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMQYYGIDSLXFGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NCCN4CCCCCC4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-(1-Azepanyl)ethyl)amino)-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrido[1,2-a]benzimidazole core, followed by the introduction of the azepanyl and ethylamino groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with modifications to accommodate larger quantities. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-((2-(1-Azepanyl)ethyl)amino)-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Recent studies have highlighted the anti-inflammatory effects of benzimidazole derivatives, including those similar to 1-((2-(1-Azepanyl)ethyl)amino)-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile. For instance, compounds derived from benzimidazole have shown promising results as cyclooxygenase (COX) inhibitors. In one study, specific derivatives exhibited IC50 values of 0.1664 nM for COX-1 and 0.0370 nM for COX-2, indicating potent anti-inflammatory activity compared to standard drugs like diclofenac .

Additionally, the synthesis of various benzimidazole derivatives has resulted in significant analgesic effects in animal models. For example, certain N-benzimidazol-1-yl methyl-benzamide derivatives demonstrated notable analgesic activity with statistical significance compared to control groups .

Anticancer Activity

Benzimidazole derivatives have also been investigated for their anticancer properties. Compounds similar to 1-((2-(1-Azepanyl)ethyl)amino)-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile have been shown to inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells .

Organic Light Emitting Diodes (OLEDs)

The structural characteristics of benzimidazole compounds allow their use in organic electronics. Research has indicated that benzimidazole/amine-based compounds can function as ambipolar transport materials in OLEDs. These materials can emit blue light and serve as hosts for phosphorescent emitters, enhancing the efficiency and performance of OLED devices .

Nanomaterials

Benzimidazole derivatives are being explored for their potential in nanotechnology. Their ability to form stable complexes with metals makes them suitable candidates for developing nanomaterials with specific electronic properties. This application is particularly relevant in the fabrication of sensors and catalysts .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Anti-inflammatory | COX inhibition | IC50 values: COX-1: 0.1664 nM; COX-2: 0.0370 nM |

| Analgesic | Pain relief in animal models | Significant analgesic effects compared to controls |

| Anticancer | Tumor growth inhibition | Induction of apoptosis in cancer cells |

| OLEDs | Blue light emission | Ambipolar transport properties |

| Nanotechnology | Development of nanomaterials | Stable metal complexes for sensors and catalysts |

Case Study 1: Anti-inflammatory Activity

In a controlled study assessing the anti-inflammatory effects of benzimidazole derivatives, researchers synthesized a series of compounds that were tested for their ability to inhibit COX enzymes. The results indicated that certain derivatives not only inhibited COX activity but also reduced edema significantly compared to standard treatments .

Case Study 2: Anticancer Efficacy

A study focusing on the anticancer properties of benzimidazole derivatives revealed that specific compounds led to a marked decrease in cell viability across various cancer cell lines. The mechanism was linked to the activation of apoptotic pathways, showcasing the potential for these compounds in cancer therapy .

Mechanism of Action

The mechanism of action of 1-((2-(1-Azepanyl)ethyl)amino)-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 1

Dimethylaminoethyl Substituent (Compound 13a)

- Structure: 1-[2-(Dimethylamino)ethyl]amino-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

- Properties: Smaller substituent (dimethylamino group) reduces steric bulk compared to azepane. IR data shows strong NH and C≡N peaks (3382 cm⁻¹ and 2205 cm⁻¹, respectively) .

- Synthesis: Reacted 1-(2-chloroethyl)amino intermediate with dimethylamine .

Piperidinyl Substituent (Compound 13c)

- Structure: Piperidine replaces azepane in the ethylamino side chain.

- Properties: Six-membered piperidine ring offers less flexibility than azepane. Lower lipophilicity due to reduced alkyl chain length. Crystallized from DMF/ethanol with a melting point >258°C .

Morpholinyl Substituent (Compound 13d)

- Structure : Morpholine (oxygen-containing six-membered ring) at position 1.

- Properties :

Azepanyl Substituent (Target Compound)

- Moderate logP value (predicted ~3.5) balances lipophilicity and solubility .

Substituent Variations at Position 2

Benzyl Group (Compound 3v)

- Structure : 2-Benzyl-3-methyl-1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitrile

- Anti-TB activity noted (MIC ≤1 µg/mL against MDR-TB) .

- NMR Data : δ = 2.35 (s, 3H, CH3), 3.97 (s, 2H, CH2), 7.10–7.30 (m, 5H, aromatic) .

Chlorophenyl Group (Compound sc-332550)

- Structure : 1-(3-Chlorophenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

- Properties :

- Chlorine’s electron-withdrawing effect enhances stability and reactivity.

- Strong dipole interactions from the carbonitrile group (C≡N at 2218 cm⁻¹ in IR) .

Biological Activity

1-((2-(1-Azepanyl)ethyl)amino)-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile is a complex organic compound notable for its unique structural features, including a pyrido[1,2-a]benzimidazole core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition.

The biological activity of 1-((2-(1-Azepanyl)ethyl)amino)-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile primarily involves its interaction with specific molecular targets such as enzymes and receptors. This interaction can modulate their activity, leading to various biological effects. For instance, compounds with a benzimidazole core have been shown to exhibit cytotoxic properties against tumor cells by inducing apoptosis and DNA damage in hypoxic conditions .

Cytotoxicity Studies

Research has demonstrated that derivatives of benzimidazole, including compounds similar to 1-((2-(1-Azepanyl)ethyl)amino)-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile, exhibit significant cytotoxic effects against various cancer cell lines. A study evaluated the activity of benzimidazole derivatives against human lung adenocarcinoma (A549) and malignant melanoma (WM115), confirming their potential as hypoxia-selective agents .

Structure-Activity Relationship (SAR)

A comprehensive review highlighted the importance of SAR in understanding the biological activity of benzimidazole derivatives. Modifications in the functional groups attached to the benzimidazole nucleus can significantly influence their pharmacological properties. For example, compounds with electron-donating groups exhibited enhanced antibacterial and anticancer activities .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Compound A | Benzimidazole | Anticancer |

| Compound B | Pyrido[1,2-a] | Antimicrobial |

| 1-((2-(1-Azepanyl)ethyl)amino)-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile | Pyrido[1,2-a] Benzimidazole | Potential anti-cancer |

Medicinal Chemistry

The compound is being explored for its therapeutic effects in treating hyperproliferative disorders. Its unique structure allows it to act as a building block for synthesizing more complex molecules that may possess enhanced biological activities.

Enzyme Inhibition Studies

Research indicates that compounds with a similar structure can inhibit specific enzymes involved in cancer progression. This inhibition can lead to reduced tumor growth and improved patient outcomes .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing pyrido[1,2-a]benzimidazole derivatives like 1-((2-(1-Azepanyl)ethyl)amino)-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile?

- Methodological Answer : Multicomponent reactions (MCRs) are widely used due to their efficiency and atom economy. For example, describes a one-pot MCR involving heterocyclic ketene aminals, malononitrile, and aldehydes to synthesize analogous compounds. Key steps include optimizing solvent systems (e.g., ethanol/DMF) and reaction temperatures (60–80°C). Precipitation from the reaction medium often yields pure products without chromatography . Advanced variations may involve substituting aldehydes or amines to introduce functional groups (e.g., azepane derivatives) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic and analytical techniques:

- IR Spectroscopy : Identify functional groups (e.g., C≡N stretch at ~2218 cm⁻¹, C=O at ~1656 cm⁻¹) .

- NMR : Assign proton environments (e.g., methyl groups at δ 2.1–2.5 ppm, aromatic protons in pyrido-benzimidazole core) .

- Mass Spectrometry (TOF-MS) : Confirm molecular ion peaks and fragmentation patterns .

- Single-Crystal X-ray Diffraction : Resolve bond lengths and angles for unambiguous confirmation (e.g., mean C–C bond length = 0.002 Å in analogous structures) .

Q. What safety protocols are critical during handling?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of nitrile vapors .

- Waste Disposal : Neutralize acidic byproducts (e.g., phosphorous oxychloride residues) with sodium carbonate before disposal .

Advanced Research Questions

Q. How can reaction mechanisms for derivative synthesis (e.g., chloroethyl or dimethylamino analogs) be elucidated?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via TLC or in-situ NMR to identify intermediates.

- Computational Modeling : Use DFT calculations to map energy profiles for steps like nucleophilic substitution (e.g., replacing hydroxyl with chloro groups using PCl₃) .

- Isotopic Labeling : Track oxygen or nitrogen atoms in byproducts (e.g., H₂¹⁸O in hydrolysis steps) to confirm pathways .

Q. What strategies optimize yield and purity in large-scale syntheses?

- Methodological Answer :

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved?

- Methodological Answer :

- Variable Temperature NMR : Identify dynamic processes (e.g., tautomerism) causing peak splitting .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H or ¹H-¹³C couplings .

- Comparative Analysis : Cross-reference with structurally characterized analogs (e.g., ethyl carboxylate derivatives in ) .

Q. What computational tools aid in predicting biological activity or SAR?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model interactions with targets (e.g., kinase binding pockets) .

- QSAR Models : Correlate substituent electronegativity (e.g., chloro vs. methoxy groups) with anticancer IC₅₀ values .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. How can researchers validate the compound’s purity for pharmacological assays?

- Methodological Answer :

- Elemental Analysis : Match experimental C/H/N percentages with theoretical values (e.g., ±0.3% deviation) .

- HPLC-PDA : Use C18 columns (acetonitrile/water gradient) to detect impurities (<0.5% area) .

- Thermogravimetric Analysis (TGA) : Confirm absence of solvent residues by monitoring mass loss up to 300°C .

Data Contradiction Analysis Example

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.